Aminoflavone (AF; 5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one) represents a structurally distinct class of synthetic flavonoids initially identified for potent antitumor activity. Its emergence followed extensive screening of flavone derivatives by the National Cancer Institute (NCI), leading to the designation of AF as NSC 686288. Early preclinical studies demonstrated significant antiproliferative effects against diverse human cancer cell lines, with particular potency observed in renal and breast carcinoma models [1] [3]. The compound’s unique mechanism, diverging from classical DNA-intercalating agents, spurred interest in its development. Structural optimization yielded the pro-drug AFP-464 (NSC 710464), designed to improve bioavailability while releasing the active moiety, aminoflavone free base, upon metabolic activation. This pro-drug strategy facilitated its advancement into clinical evaluation while maintaining the core pharmacophore responsible for its novel mechanism centered on the aryl hydrocarbon receptor (AhR) pathway [3].
AFP-464 (and its active metabolite, the aminoflavone free base) occupies a pivotal position in the paradigm shift recognizing the AhR as a viable molecular target for cancer therapy. Historically associated primarily with xenobiotic metabolism and toxicity (e.g., dioxin response), the AhR’s role in oncogenesis and tumor suppression is complex and context-dependent. AFP-464 functions as a potent ligand activator of the AhR, triggering a canonical signaling cascade: ligand binding induces dissociation from cytosolic chaperones (Hsp90, AIP), nuclear translocation, dimerization with ARNT (AhR Nuclear Translocator), and binding to Xenobiotic Response Elements (XREs) in target gene promoters [1] [3].
Crucially, AFP-464 activation drives the transcriptional upregulation of Phase I enzymes, notably CYP1A1. This induction is not merely a metabolic marker but intrinsically linked to AFP-464's cytotoxicity. Metabolism by CYP1A1 generates reactive intermediates capable of covalently binding cellular macromolecules, including cytokeratins, leading to oxidative stress, DNA damage, and ultimately apoptosis in sensitive cells [1] [4]. This mechanism distinguishes AFP-464 from environmental AhR toxins and positions it as a prototype for exploiting the AhR pathway for selective tumor cell killing. Its activity in renal cancer models, particularly those exhibiting inherent AhR pathway functionality, underscores its potential as a targeted agent [1] [2].
Table 1: Key Characteristics of AFP-464 / Aminoflavone Free Base
Property | Detail | Significance |
---|---|---|
Chemical Identity | AFP-464: Prodrug; Aminoflavone (AF): Active free base | Prodrug designed for improved pharmacokinetics; AF is the active AhR ligand. |
NCI Designation | NSC 686288 (Aminoflavone); NSC 710464 (AFP-464) | Part of NCI's investigational drug screening repository. |
Molecular Target | Aryl Hydrocarbon Receptor (AhR) | Binds cytosolic AhR, triggering nuclear translocation and XRE-driven transcription. |
Key Downstream Effect | Induction of CYP1A1/CYP1B1 | Critical for metabolic activation & generation of cytotoxic species. |
Primary Mechanism | AhR-dependent DNA damage, ROS production, apoptosis | Selective cytotoxicity in AhR-responsive tumor cells. |
Clinical Stage | Phase II trials (e.g., for breast cancer) | Evaluated for efficacy in defined patient populations. |
AFP-464 (NSC 710464) and its active principle, aminoflavone free base (NSC 686288), are prominent candidates within the NCI's extensive anticancer drug development pipeline. Their inclusion stems from compelling evidence generated through the NCI's in vitro 60-human tumor cell line screen (NCI-60), where AF demonstrated significant growth inhibition profiles, particularly against renal (TK-10, SN12C, Caki-1) and breast (MCF-7) cancer cell lines [1] [3]. This screen identified tumors of specific histological origins as potentially more susceptible, guiding subsequent preclinical and clinical focus.
The NCI program facilitated the advancement of AFP-464 into clinical trials based on robust preclinical data demonstrating:
Table 2: Comparative Preclinical Activity of AhR Ligands in Renal Cancer Models
AhR Ligand | Primary Antitumor Effects (In Vitro) | AhR Dependence (Inhibition by α-NF) | Key Additional Effects in Renal Cancer Cells | Cell Line Sensitivity Examples |
---|---|---|---|---|
AFP-464 / AF | - Dose-dependent growth inhibition- Induction of apoptosis- DNA damage | Yes | - Covalent binding of reactive metabolites- Potent CYP1A1 induction | TK-10, SN12C, Caki-1, A498 |
5F 203 | - Potent growth inhibition- Cell cycle arrest- Apoptosis | Yes | - Inhibition of cell migration- Suppression of c-Met phosphorylation | TK-10, SN12C, Caki-1 |
Benzothiazoles | - Similar profile to 5F 203 | Yes | - Nano-encapsulated forms show enhanced activity vs. naked drug | TK-10 (enhanced by nano-delivery) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7